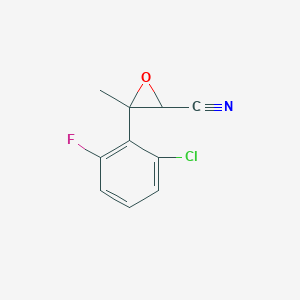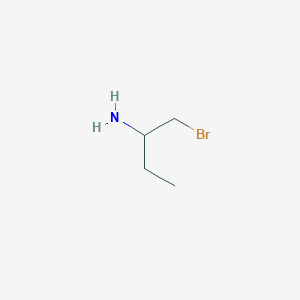
3-(Trimethylsilyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)benzene-1-sulfonyl chloride: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3−(Trimethylsilyl)benzenesulfonic acid+SOCl2→3−(Trimethylsilyl)benzene−1−sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution reactions. The sulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(Trimethylsilyl)benzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Hydrolysis Conditions: Typically carried out in aqueous media.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Hydrolysis Product: 3-(Trimethylsilyl)benzenesulfonic acid.
Reduction Product: 3-(Trimethylsilyl)benzenesulfonamide.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: The trimethylsilyl group is often used as a protecting group for alcohols and amines in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: It is used in the preparation of silicon-based materials and polymers.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which 3-(Trimethylsilyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Benzene-1-sulfonyl chloride: Lacks the trimethylsilyl group, making it less sterically hindered and less reactive in certain reactions.
Uniqueness: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective protection and deprotection of functional groups.
Propriétés
Formule moléculaire |
C9H13ClO2SSi |
|---|---|
Poids moléculaire |
248.80 g/mol |
Nom IUPAC |
3-trimethylsilylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-5-8(7-9)13(10,11)12/h4-7H,1-3H3 |
Clé InChI |
XNDPMSNNUVDVLH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)



![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)


![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)






